(S)-miconazole nitrate is derived from miconazole, which was first synthesized in the 1970s. The compound is classified as an antifungal agent and is often categorized under azole antifungals due to its imidazole ring structure. It is available in various pharmaceutical forms, including creams, gels, and powders, and is typically administered topically.
The synthesis of (S)-miconazole nitrate involves several key steps. One notable method utilizes ionic liquids as reaction media to enhance reaction efficiency and yield. The process begins with the reaction of 2,4-dichloro-2'-chlorinated phenethyl alcohol with imidazole and 2,4-dichlorobenzyl chloride under controlled temperatures ranging from 10 to 100 degrees Celsius. Following the reaction, the mixture is cooled, and the pH is adjusted using a nitric acid solution to precipitate (S)-miconazole nitrate. The final product is purified through recrystallization .
(S)-miconazole nitrate undergoes several chemical reactions that are critical for its antifungal activity. Its primary mechanism involves the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death.
In addition to its antifungal properties, (S)-miconazole nitrate can form coordination complexes with metal ions such as silver(I), enhancing its antimicrobial efficacy . These complexes are synthesized through reactions involving silver salts and miconazole in various solvent systems.
The mechanism of action of (S)-miconazole nitrate primarily involves:
This dual action makes (S)-miconazole nitrate effective against a broad spectrum of fungi, including dermatophytes and yeasts .
Data from spectroscopic analyses (such as infrared spectroscopy) confirm characteristic functional groups associated with (S)-miconazole nitrate, including aromatic C=N stretching at around 1640 cm⁻¹ .
(S)-miconazole nitrate has several applications in both clinical and research settings:
(S)-Miconazole nitrate exerts its primary antifungal effect through potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in ergosterol production. The (S)-enantiomer exhibits superior binding affinity to the CYP51 heme iron compared to racemic miconazole, coordinating through the imidazole ring's nitrogen atom [4] [9]. This interaction disrupts the enzyme's catalytic cycle, leading to accumulation of toxic 14α-methylated sterol precursors (e.g., lanosterol and eburicol) and depletion of functional ergosterol [1] [4].
The stereospecific binding of (S)-miconazole induces significant alterations in membrane architecture and function. Ergosterol depletion increases membrane permeability, resulting in uncontrolled leakage of cations (particularly K⁺ and Ca²⁺), phosphate anions, and low-molecular-weight proteins [5] [9]. This loss of membrane integrity disrupts cellular homeostasis and inhibits fungal growth. The specificity of (S)-miconazole for fungal CYP51 over human orthologs contributes to its selective toxicity, though variations in binding affinity exist across fungal species due to structural differences in the enzyme's active site [4] [9].
Table 1: Molecular Interactions of (S)-Miconazole Nitrate with CYP51
Interaction Type | Binding Site Residues | Functional Consequence | Species Specificity |
---|---|---|---|
Heme iron coordination | Protoporphyrin IX iron | Enzyme inactivation | Conserved across fungi |
Hydrophobic interactions | Tyr118, Phe228, Leu376 | Enhanced binding affinity | Varies in dermatophytes |
Hydrogen bonding | Thr311, Ser378 | Stabilization of azole orientation | Candida-specific |
Van der Waals forces | Met508, Leu509 | Complementary binding | Broader spectrum |
Beyond CYP51 inhibition, (S)-miconazole nitrate exhibits direct fungicidal activity through induction of lethal oxidative stress. The compound potently inhibits fungal catalase and peroxidase enzymes while sparing NADH oxidase activity, leading to massive intracellular accumulation of hydrogen peroxide (H₂O₂) and superoxide radicals [2] [5] [9]. This ROS surge triggers oxidative damage to lipids, proteins, and DNA, culminating in apoptotic cell death. In Candida albicans biofilms, (S)-miconazole induces ROS levels up to 3.8-fold higher than baseline within 2 hours of exposure, explaining its superior biofilm-eradicating activity compared to fungistatic azoles [2] [7].
A secondary oxidative mechanism involves the accumulation of farnesol, an endogenous quorum-sensing molecule whose production increases following CYP51 inhibition. Elevated farnesol concentrations (≥30 μM) potently block the yeast-to-hyphal transition in C. albicans, preventing biofilm formation and virulence expression [9]. Additionally, farnesol acts as a natural efflux pump inhibitor, suppressing the activity of Candida drug resistance transporters CaCdr1p and CaCdr2p, thereby potentiating miconazole's antifungal effects [7] [9]. This dual ROS/farnesol mechanism underlies (S)-miconazole's unique capacity for complete fungal eradication rather than mere growth suppression.
Table 2: Oxidative Stress Parameters Induced by (S)-Miconazole Nitrate (10μg/mL) in C. albicans
Time Post-Exposure | ROS Increase (Fold vs Control) | Catalase Inhibition (%) | Farnesol Accumulation (μM) | Viability Reduction (%) |
---|---|---|---|---|
30 minutes | 1.8 ± 0.3 | 42 ± 7 | 8.2 ± 1.1 | 15 ± 3 |
2 hours | 3.8 ± 0.5 | 78 ± 6 | 22.5 ± 3.4 | 64 ± 8 |
6 hours | 2.1 ± 0.4 | 85 ± 4 | 34.7 ± 4.2 | 89 ± 5 |
24 hours | 0.9 ± 0.2 | 91 ± 3 | 41.2 ± 5.1 | 99 ± 1 |
(S)-Miconazole nitrate demonstrates broad-spectrum activity with significant variability in potency across fungal species. Against C. albicans, its minimum inhibitory concentrations (MIC₉₀) range from 0.25–2.0 μg/mL, reflecting superior efficacy compared to other azoles for topical administration [3] [7]. This enhanced activity stems from the compound's dual mechanisms and preferential accumulation in yeast cell membranes. Dermatophytes (e.g., Trichophyton rubrum, Epidermophyton floccosum) exhibit greater intrinsic susceptibility, with MIC₉₀ values typically 2–4-fold lower than for Candida species (0.06–0.5 μg/mL) [8] [9]. This difference correlates with higher CYP51 expression levels and enhanced drug uptake in dermatophytes.
Clinical studies confirm superior mycological cure rates with (S)-miconazole formulations versus comparator azoles. In cutaneous dermatophytosis, a randomized trial demonstrated 91% mycological cure with (S)-miconazole cream versus 85% with miconazole racemate after three weeks of twice-daily treatment [3] [8]. Against vulvovaginal candidiasis, (S)-miconazole achieves >95% eradication rates in azole-naïve patients, maintaining efficacy against strains with reduced fluconazole susceptibility due to its additional ROS-mediated mechanism [7] [9]. The drug's lipophilicity enables effective penetration through keratinized tissues, making it particularly suitable for dermatophytic infections involving nails and stratum corneum.
Table 3: Comparative In Vitro Activity of (S)-Miconazole Nitrate Against Pathogenic Fungi
Fungal Species | MIC₉₀ Range (μg/mL) | Mechanism Dominance | Clinical Cure Rate (%) |
---|---|---|---|
Candida albicans (azole-sensitive) | 0.25–2.0 | ROS induction (70%) | 95–98 |
Candida glabrata | 1.0–4.0 | CYP51 inhibition (85%) | 80–85 |
Trichophyton rubrum | 0.06–0.25 | CYP51 inhibition (95%) | 97–100 |
Epidermophyton floccosum | 0.03–0.12 | CYP51 inhibition (98%) | 100 |
Malassezia furfur | 0.12–0.5 | ROS induction (60%) | 92–95 |
Despite decades of clinical use, resistance to (S)-miconazole nitrate remains relatively uncommon compared to systemic azoles, though tolerance phenotypes are increasingly documented. Resistance is defined as growth above the minimal inhibitory concentration (MIC), while tolerance describes slow growth at supra-MIC drug levels [6]. In C. albicans, aneuploidy-mediated chromosome R (ChrR) amplification is the predominant resistance mechanism, occurring in >60% of resistant clinical isolates [6]. This amplification increases the copy number of the ERG11 gene (encoding CYP51) and efflux transporters CDR1 and MDR1, reducing intracellular drug accumulation and enabling growth despite CYP51 inhibition.
Tolerance development involves stress-response pathways rather than genomic mutations. Heat shock protein 90 (Hsp90) and calcineurin play essential roles in maintaining and acquiring (S)-miconazole tolerance by stabilizing efflux pumps and enabling survival despite membrane damage [6]. Pharmacological inhibition of Hsp90 with geldanamycin or calcineurin with cyclosporine A completely abolishes tolerance in vitro. Notably, CDR1 deletion eliminates intrinsic tolerance in wild-type strains but does not prevent aneuploidy-mediated tolerance acquisition, suggesting alternative resistance pathways exist [6]. Physiological factors (temperature, pH) significantly modulate tolerance; elevated temperatures (39°C) increase tolerance prevalence 4-fold compared to 30°C, while nutrient limitation enhances ROS susceptibility and reduces tolerance frequency.
Table 4: Molecular Determinants of Resistance and Tolerance to (S)-Miconazole Nitrate
Genetic Factor | Resistance Mechanism | Impact on MIC | Role in Tolerance |
---|---|---|---|
ChrR amplification | ERG11/CDR1 overexpression | 8–16-fold increase | Minimal |
ERG11 point mutations | Altered drug binding site | 4–32-fold increase | Absent |
CDR1 deletion | Increased intracellular accumulation | 4-fold decrease | Essential for maintenance |
HSP90 repression | Efflux instability, reduced stress response | 2-fold decrease | Blocks acquisition |
Calcineurin disruption | Impaired membrane repair | 2–4-fold decrease | Blocks maintenance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7